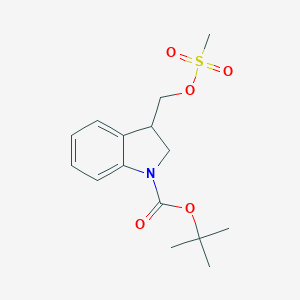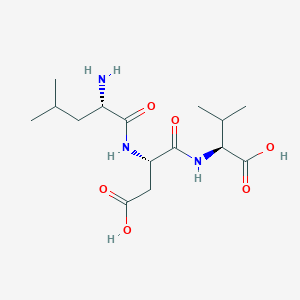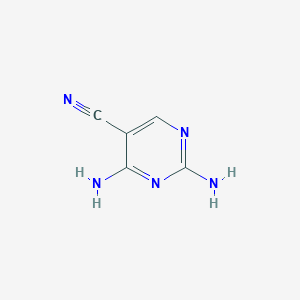
2,4-ジアミノピリミジン-5-カルボニトリル
概要
説明
2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H5N5 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学的研究の応用
2,4-Diaminopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 2,4-Diaminopyrimidine-5-carbonitrile are Mitogen-Activated Protein Kinases (MAPKs) and cdc2-related kinases (CRKs) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as proliferation, differentiation, and apoptosis. Additionally, this compound has been designed as ATP mimicking tyrosine kinase inhibitors of the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
2,4-Diaminopyrimidine-5-carbonitrile interacts with its targets by binding to them, thereby inhibiting their activity . As an ATP mimicking tyrosine kinase inhibitor, it competes with ATP for binding to the kinase domain of EGFR, preventing the phosphorylation and activation of the receptor .
Biochemical Pathways
The inhibition of MAPKs, CRKs, and EGFR disrupts several biochemical pathways. The MAPK and CRK pathways are involved in cell proliferation and survival, so their inhibition can lead to cell death . The inhibition of EGFR, a receptor tyrosine kinase, disrupts the downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound’s design as an atp mimicking tyrosine kinase inhibitor suggests that it may have good cell permeability
Result of Action
The inhibition of MAPKs, CRKs, and EGFR by 2,4-Diaminopyrimidine-5-carbonitrile leads to a decrease in cell proliferation and survival, potentially leading to cell death . This makes it a promising candidate for the treatment of diseases characterized by overactive cell proliferation, such as cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminopyrimidine-5-carbonitrile typically involves the reaction of 2,4-diaminopyrimidine with cyanogen bromide. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the carbonitrile group . Another method involves the use of 2,4-diaminopyrimidine and a suitable nitrile source under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Diaminopyrimidine-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .
化学反応の分析
Types of Reactions: 2,4-Diaminopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Pyrimidines: Through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the reagents and conditions used.
類似化合物との比較
2,4-Diaminopyrimidine: A closely related compound with similar chemical properties but lacking the carbonitrile group.
2,4-Diamino-6-methylpyrimidine: Another derivative with a methyl group at the 6-position, which alters its chemical reactivity and biological activity.
Uniqueness: This functional group allows for additional chemical modifications, making it a versatile compound for synthetic and medicinal chemistry .
特性
IUPAC Name |
2,4-diaminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQCQCQLDTRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300179 | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-27-4 | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16462-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016462274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16462-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-diaminopyrimidine-5-carbonitrile a promising starting point for anticancer drug development?
A1: Research suggests that 2,4-diaminopyrimidine-5-carbonitrile derivatives can inhibit the epidermal growth factor receptor (EGFR) [, ]. EGFR is often overexpressed in various cancers, contributing to uncontrolled cell growth. By inhibiting EGFR, these compounds could potentially halt or slow down cancer progression. This inhibitory activity makes them interesting candidates for further development as anticancer agents.
Q2: How does the structure of 2,4-diaminopyrimidine-5-carbonitrile relate to its anticancer activity?
A2: Studies have shown that modifying the structure of 2,4-diaminopyrimidine-5-carbonitrile can significantly influence its anticancer activity []. For example, attaching specific chemical groups to the core structure can enhance its binding affinity to EGFR, leading to increased potency. This structure-activity relationship is crucial for designing more effective derivatives with improved pharmacological profiles. Specifically, researchers found that compounds 6 and 11 exhibited potent activity against a panel of four human cancer cell lines []. Docking studies revealed that these compounds effectively bind to the active site of EGFR, suggesting a mechanism for their anticancer effects.
Q3: What are the common methods used to synthesize 2,4-diaminopyrimidine-5-carbonitrile and its derivatives?
A3: 2,4-Diaminopyrimidine-5-carbonitrile derivatives can be synthesized using various methods. One approach involves reacting a polymer-bound guanidine with 2-(1-ethoxyethylidene)malononitrile to form the desired pyrimidine nucleus []. This solid-phase synthesis method allows for efficient production and purification of the compound. Additionally, microwave-assisted synthesis has proven effective in accelerating the reaction and improving yields [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


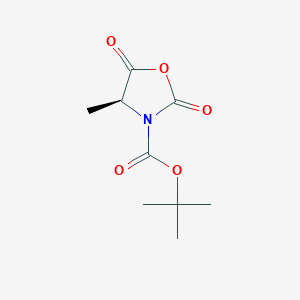
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
![1-Methylbenz[a]anthracene](/img/structure/B134943.png)
![[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B134948.png)
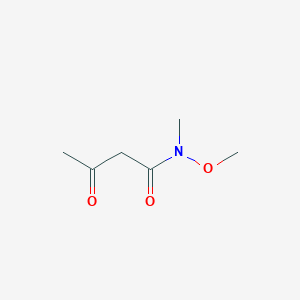
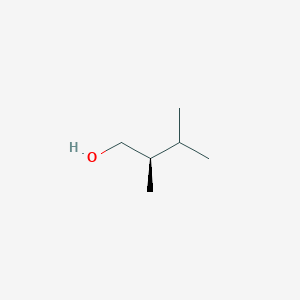
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
